1-(2H-Tetrazol-5-yl)piperazine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2H-Tetrazol-5-yl)piperazine;dihydrochloride” is a compound that contains a piperazine ring, which is a six-membered ring with two nitrogen atoms . It also contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms . This compound is a derivative of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole, which is a type of energetic material .
Synthesis Analysis
The synthesis of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole and its derivatives has been achieved from readily available 5-aminotetrazole . The synthesis involves the formation of C–N linked bistetrazolate nitramino compounds . All new energetic compounds were fully characterized by IR and NMR spectra and elemental analysis .Molecular Structure Analysis
The molecular structure of 1-(2H-Tetrazol-5-yl)piperazine;dihydrochloride has been characterized by IR and NMR spectra and elemental analysis . The nitrogen contents of these energetic bistetrazolate compounds are much higher than those of the commonly used high explosives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1-(2H-Tetrazol-5-yl)piperazine;dihydrochloride include the formation of C–N linked bistetrazolate nitramino compounds . These compounds have high positive heats of formation .Physical And Chemical Properties Analysis
Tetrazoles, including 1-(2H-Tetrazol-5-yl)piperazine;dihydrochloride, exhibit both electron-donating and electron-withdrawing properties due to their nitrogen-rich conjugated structure . They have high nitrogen contents and high heats of formation, which endow these energetic compounds with prominent detonation performance .Scientific Research Applications
- Tetrazoles and their derivatives play a crucial role in medicinal chemistry. Researchers have explored their potential as bioisosteres of carboxylic acids due to their similar pKa values . These compounds can be used as building blocks for designing new drugs.
- The synthesis of tetrazole derivatives can be achieved using eco-friendly approaches, such as water as a solvent, moderate conditions, and easy extractions, resulting in good to excellent yields .
- Tetrazoles are essential in click chemistry, a powerful synthetic method for linking molecules together. They participate in copper-catalyzed azide-alkyne cycloadditions (CuAAC) to form triazoles, which find applications in drug discovery, polymer chemistry, and materials science .
- Recent studies have highlighted the use of 1H-1,2,3-triazol-5-yl as a catalyst for organic single-electron reduction reactions . These reactions are valuable in synthetic chemistry and materials science.
- Tetrazoles have found applications in materials science due to their unique electronic properties. They can stabilize negative charges through delocalization, leading to stable metallic compounds and molecular complexes .
- Compounds containing tetrazole moieties exhibit interesting thermal behavior. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TG-DTG) have been used to study their thermal properties, including self-accelerating decomposition temperature (T_SADT), thermal ignition temperature (T_TIT), and adiabatic explosion time (t_TIad) .
- Researchers have investigated the biological activity of tetrazole derivatives using molecular docking studies. These compounds can interact with biological targets, making them potential drug candidates .
Medicinal Chemistry and Drug Design
Click Chemistry and Bioconjugation
Organic Single-Electron Redox Catalysts
Materials Science and Supramolecular Chemistry
Thermal Behavior and Safety Assessment
Biological Activity and Molecular Docking
Mechanism of Action
While the specific mechanism of action for “1-(2H-Tetrazol-5-yl)piperazine;dihydrochloride” is not mentioned in the search results, it’s worth noting that piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Safety and Hazards
While specific safety and hazard information for “1-(2H-Tetrazol-5-yl)piperazine;dihydrochloride” is not available in the search results, it’s important to note that tetrazoles are energetic materials and should be handled with care. They have excellent thermal stabilities and acceptable impact and friction sensitivities .
properties
IUPAC Name |
1-(2H-tetrazol-5-yl)piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N6.2ClH/c1-3-11(4-2-6-1)5-7-9-10-8-5;;/h6H,1-4H2,(H,7,8,9,10);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAXMYJWMIBFLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NNN=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.